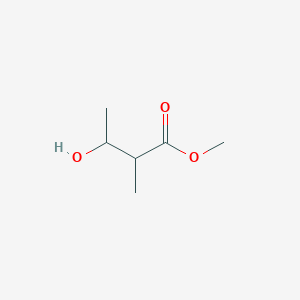

Methyl 3-hydroxy-2-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.1577 g/mol . . This compound is a methyl ester derivative of 3-hydroxy-2-methylbutanoic acid and is characterized by its ester functional group and hydroxyl group on the second carbon atom.

Mécanisme D'action

. The primary targets of this compound are not well-documented in the literature, and further research is needed to identify its specific targets and their roles.

Mode of Action

It is a derivative of butyric acid , which is known to have various biological activities.

Biochemical Pathways

As a derivative of butyric acid

Pharmacokinetics

Its molecular weight is 132.1577 , which might influence its bioavailability and pharmacokinetic properties

Analyse Biochimique

Biochemical Properties

Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

Cellular Effects

As a β-hydroxy carboxylic acid, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-methylbutanoate can be synthesized through esterification reactions involving 3-hydroxy-2-methylbutanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-2-methylbutanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, 3-hydroxy-2-methylbutanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic conditions.

Major Products Formed

Oxidation: Methyl 3-oxo-2-methylbutanoate.

Reduction: 3-hydroxy-2-methylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Applications

Metabolism and Biomarker Discovery

Methyl 3-hydroxy-2-methylbutanoate has been studied as a metabolite associated with specific metabolic disorders. For instance, it has been identified in the context of branched-chain amino acid metabolism, particularly related to isoleucine. Elevated levels of this compound have been linked to certain inborn errors of metabolism, such as 3-ketothiolase deficiency, making it a potential biomarker for diagnostic purposes .

Case Study: Neurodegenerative Disorders

A notable case involved a child diagnosed with a novel metabolic disorder characterized by elevated urinary excretion of this compound following an isoleucine challenge. This finding highlighted the compound's significance in metabolic profiling and its potential role in understanding complex neurodegenerative conditions .

Polymer Science

Polyhydroxyalkanoates (PHAs)

This compound serves as a monomer in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers with applications in packaging and biomedical devices. Recent studies have demonstrated that incorporating this compound into poly(3-hydroxybutyrate) copolymers enhances thermal stability and mechanical properties, making them comparable to conventional plastics .

| Property | P(3HB) | P(3HB-co-3H2MB) |

|---|---|---|

| Glass Transition Temperature (°C) | Higher | Lower |

| Melting Temperature (°C) | Higher | Lower |

| Mechanical Strength | Moderate | Enhanced |

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of this compound may exhibit pharmacological properties. For example, modifications of its structure have led to the development of compounds with potential activity against various diseases, including cancer and neurodegenerative disorders. Studies focusing on hydroxylated derivatives suggest they may act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy .

Case Study: Synthesis of HDAC Inhibitors

A series of compounds based on this compound were synthesized to evaluate their efficacy as HDAC inhibitors. These studies highlighted the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties .

Food and Flavor Industry

This compound is also found naturally in certain wines and food products, contributing to flavor profiles. Its enantiomers can impart different sensory characteristics, making it valuable for flavoring agents in the food industry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with the hydroxyl group on the third carbon atom.

Methyl 3-hydroxybutanoate: Lacks the methyl group on the second carbon atom.

Methyl 2-hydroxy-2-methylbutanoate: Hydroxyl group on the second carbon but with a different stereochemistry.

Uniqueness

Methyl 3-hydroxy-2-methylbutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Its hydroxyl and ester groups allow for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Activité Biologique

Methyl 3-hydroxy-2-methylbutanoate, also known as 2-methyl-3-hydroxybutyric acid methyl ester, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- CAS Number : 12815182

Biological Significance

This compound is primarily recognized for its role in metabolic pathways, particularly in the catabolism of isoleucine. It is a metabolite that has implications in various biological processes, including energy production and fatty acid metabolism.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can selectively inhibit the proliferation of colon cancer cells. For instance, a series of synthesized derivatives demonstrated significant antiproliferative activity against HCT-116 cells, with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL .

- Enzymatic Activity : The compound is involved in various enzymatic reactions, particularly those related to sulfotransferase and glucuronidation pathways. These reactions are crucial for the detoxification and elimination of potentially harmful substances from the body .

Antiproliferative Activity

A notable study synthesized a series of compounds based on this compound and evaluated their effects on cancer cell lines. The results indicated that:

- Compounds 7a and 7g exhibited the highest inhibitory activity against HCT-116 cells with an IC₅₀ of 0.12 mg/mL.

- The study also highlighted that these compounds induced apoptotic effects in cancer cells, as evidenced by DAPI staining which showed nuclear disintegration .

Metabolic Role

This compound is a key metabolite in the catabolism of isoleucine, which is essential for protein synthesis and energy production. Abnormal levels of this metabolite have been associated with metabolic disorders such as beta-ketothiolase deficiency, emphasizing its importance in metabolic health .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC₅₀ (mg/mL) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 7a | 0.12 | HCT-116 | Inhibition of cell proliferation |

| 7g | 0.12 | HCT-116 | Induction of apoptosis |

| 7d | 0.81 | HCT-116 | Lower inhibitory activity |

Table 2: Enzymatic Reactions Involving this compound

| Enzyme Type | Function |

|---|---|

| Sulfotransferase (SULT2B1) | Catalyzes sulfate conjugation for detoxification |

| UDP-glucuronosyltransferase (UGT1A1) | Transfers hexosyl groups for elimination |

Propriétés

IUPAC Name |

methyl 3-hydroxy-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMPYODEQVBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.